Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate
Description
Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate (CAS: 1363165-99-4) is an ester derivative featuring a cyclohexanecarboxylate core substituted with a 4-chlorophenyl group and a ketone at the 4-position. Key properties include a molecular weight of 266.72 g/mol, purity >97%, and its role as a molecular building block in organic synthesis . Its structural framework enables applications in synthesizing complex heterocycles and spiro compounds due to the reactivity of the ketone and ester functional groups .
Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJVQEVAONNPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate typically involves the esterification of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to maximize yield and purity. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid.
Reduction: Methyl 1-(4-chlorophenyl)-4-hydroxycyclohexanecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formylbenzamide (4FB) is a versatile compound with a wide array of applications in scientific research, spanning chemistry, biology, medicine, and materials science. Its primary mechanism of action involves reactivity with nucleophiles via its formyl group, enabling covalent bond formation with biomolecules, which is particularly useful in bioconjugation techniques.
Chemistry
4-Formylbenzamide serves as a fundamental building block in organic synthesis, facilitating the creation of complex molecules. A study utilized N-(4-formylphenyl) acetamide, in the synthesis of a focused library, which improved the nucleophilicity of the amine in amide coupling reactions and broadened the chemical diversity of fragment extension .
Biology
4FB is employed as a linker in bioconjugation, enabling the attachment of biomolecules for various assays.
Bioconjugation 4FB can serve as a linker in bioconjugation strategies, reacting with hydrazide-modified molecules to form a stable bis-aryl hydrazone bond. This is valuable for conjugating molecules like polymers or antibodies to substrates such as nanoparticles, surfaces, and other biomolecules. In one instance, amine groups were converted to 4-formylbenzamide groups by reacting with 5′-amine modified oligos .
Viral Nanoparticles 4FB has been used to modify lysine side chains on particle surfaces, with the aldehyde functional group then conjugated to hydrazides to create stable hydrazone bonds . In one study, N-hydroxysuccinimide chemistry was used to modify lysine side chains on a viral particle surface with 4FB . The efficiency of 4FB decoration was determined using aromatic 2-hydrazinopyridine-dihydrochloride hydrazine .
Glycan Microarrays 4FB is used in the creation of noncovalent microarrays from synthetic amino-terminating glycans .
Medicine
4FB is actively being researched for potential applications in drug development, specifically in the synthesis of pharmacologically active compounds.
Targeted Therapies 4FB has applications in developing targeted therapies, as demonstrated by the successful functionalization of cellulose nanocrystals (CNCs) with metal-chelating diblock copolymers using 4FB. Researchers introduced 4FB groups onto the CNC surface and then grafted polymers with hydrazinonicotinate acetone hydrazine (HyNic) end groups onto the modified CNCs via bis-aryl hydrazone bond formation.
Tumor Therapy 4FB is used in pretargeting strategies for tumor radiotherapy and diagnosis .
Peptide modification HYNIC peptides can be labeled with 99mTc using EDDA for tumor targeting .
BBB penetration 4FB is used in modifying single-chain antibodies for enhanced blood-brain barrier (BBB) crossing .
Material Science
4FB sees use in the production of specialty chemicals and materials, including polymers and resins.
Cellulose Nanocrystals 4FB can be used to introduce aldehyde groups onto cellulose nanocrystals (CNCs), which can then be reacted with hydrazide-modified polymers to form a stable hydrazone bond.
Mechanism of Action
The mechanism of action of Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Chlorophenyl Derivatives
Ethyl 6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Structure : Ethyl ester with 4-chlorophenyl and 4-fluorophenyl substituents.
- Molecular Weight : ~362.79 g/mol (calculated).
- Key Features : Exhibits a distorted envelope or screw-boat conformation in the cyclohexene ring, with dihedral angles between aromatic rings (76.4–89.9°), influencing crystallinity and packing stability. Used as a synthon for spiro compounds .
- Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate Structure: Bromo and chloro substituents at the 2- and 5-positions of the phenyl ring. Molecular Formula: C₁₄H₁₄BrClO₃.
Electron-Donating Substituents
- Methyl 1-(4-Methoxyphenyl)-4-oxocyclohexanecarboxylate
Electron-Withdrawing Substituents
- Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate
Functional Group Variations
Ester vs. Carboxylic Acid Derivatives
- 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid
Cyclohexene vs. Cyclohexane Core
Physicochemical and Structural Properties
Key Research Findings
- Reactivity: The ketone group in this compound facilitates keto-enol tautomerism, enabling condensations to form heterocycles. Ethyl ester analogs show enhanced stability in Michael addition reactions due to lower steric hindrance .
- Crystallinity : Substituents like fluorine or methoxy influence dihedral angles between aromatic rings (e.g., 76.4–89.9° in fluorophenyl derivatives), affecting solid-state packing and melting points .
- Applications : Chlorophenyl derivatives are preferred in agrochemical synthesis, while nitro-substituted analogs are utilized in explosives and dye intermediates .
Biological Activity
Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate is a compound characterized by its unique structural features, including a cyclohexane ring and a chlorinated phenyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications. Understanding its biological activity is essential for exploring its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 252.74 g/mol. The presence of the chlorine atom on the phenyl ring significantly influences its reactivity and biological interactions.
Mode of Action
Similar compounds have been shown to inhibit mitochondrial respiration, which can lead to various cellular effects, including reproductive and developmental failures in mammals. The specific mode of action for this compound may involve:
- Inhibition of Enzymatic Activity : It may interact with enzymes, altering their activity, similar to other compounds in its class.
- Gene Expression Modulation : Potential alterations in gene expression could contribute to its biological effects.
Biochemical Pathways
Research indicates that compounds with similar structures can disrupt mitochondrial function, affecting cellular metabolism and signaling pathways. This disruption can lead to oxidative stress and inflammation, which are critical factors in various diseases .
Research Findings
A study examining similar compounds indicated that they could improve depression-like behavior in mice through immunomodulation and antioxidant mechanisms. Further research is needed to establish direct effects for this compound.
Preclinical Studies
Preliminary studies involving structurally related compounds have shown promise in various therapeutic areas:
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation in preclinical models.
- Anticancer Activity : Some derivatives demonstrate potential anticancer properties by inducing apoptosis in cancer cells.
Q & A
Q. What are the recommended synthetic routes for Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted cyclohexanone derivatives. For example:
- Step 1 : Condensation of 4-chlorophenylmagnesium bromide with a cyclohexenone precursor to form the substituted cyclohexane ring.
- Step 2 : Esterification using methyl chloroformate or methanol under acidic conditions to introduce the carboxylate group.
Key intermediates (e.g., cyclohexanone derivatives) are characterized via 1H/13C NMR to confirm regioselectivity and FT-IR to validate carbonyl (C=O) and ester (C-O) functional groups . Purity is assessed using HPLC (>97% purity reported in synthesis protocols) .
Q. How is the compound structurally characterized using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Peaks at δ 1.8–2.5 ppm confirm cyclohexane ring protons, while δ 3.6–3.8 ppm corresponds to the methyl ester group. Aromatic protons from the 4-chlorophenyl group appear at δ 7.2–7.5 ppm .
- 13C NMR : Signals at ~170 ppm (ester carbonyl) and ~205 ppm (ketone carbonyl) are critical for structural confirmation .
- Mass Spectrometry (MS) : ESI-MS or GC-MS identifies the molecular ion peak at m/z 266.72 (M+H)+, consistent with the molecular formula C14H15ClO3 .
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) resolves impurities and verifies synthesis efficiency .
Advanced Research Questions
Q. What crystallographic strategies are used to resolve disorder in the cyclohexane ring, and how does SHELX software enhance refinement?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the cyclohexane ring’s chair conformation. Disorder in substituents (e.g., 4-chlorophenyl orientation) is modeled using PART instructions in SHELXL with occupancy ratios (e.g., 0.684:0.316) .
- SHELX Refinement :
- SHELXD solves the phase problem via dual-space methods for non-centrosymmetric structures.
- SHELXL refines anisotropic displacement parameters and applies restraints (DFIX, SIMU) to manage thermal motion in disordered regions .
- Example: A triclinic P1 space group (a = 11.6611 Å, b = 13.1823 Å) was refined to R1 = 0.055 for the title compound’s analog .
Q. How can contradictions between spectroscopic data and computational modeling be resolved for this compound?
Methodological Answer:
- Contradiction Example : NMR chemical shifts may conflict with DFT-predicted values due to solvent effects or dynamic conformational changes.
- Resolution Steps :
- Solvent Correction : Recalculate DFT (e.g., Gaussian09) with explicit solvent models (PCM for DMSO or CDCl3).
- Dynamic NMR : Perform variable-temperature NMR to detect ring-flipping or rotameric equilibria affecting peak splitting .
- Cross-Validation : Compare with analogs (e.g., ethyl 6-(4-chlorophenyl)-4-fluorophenyl derivatives) to isolate substituent effects .
Q. What are the methodological considerations for studying its reactivity in nucleophilic addition or hydrolysis reactions?
Methodological Answer:
- Nucleophilic Addition :
- Ester Hydrolysis :
- Use NaOH/MeOH (saponification) or LiAlH4 (reduction to alcohol). Kinetic studies (UV-Vis at 240 nm) track ester cleavage rates .
- Side Reactions : Steric hindrance from the 4-chlorophenyl group may slow nucleophilic attack; computational modeling (DFT) predicts activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
